3-(4-Acrylamidophenyl)butanamide
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Description
The compound “3-[4-(Prop-2-enoylamino)phenyl]butanamide” is an amide derivative. Amides are a type of functional group that contain a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. In this case, the nitrogen atom is further linked to a phenyl group and a prop-2-enoyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring, a butanamide backbone, and a prop-2-enoyl group attached to the nitrogen atom of the amide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions at the nitrogen . The specific reactions that this compound would undergo would depend on the conditions and the reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amides, for example, typically have high boiling points due to the presence of polar carbonyl and amine groups . The presence of the phenyl ring could also impact the compound’s properties .Future Directions
Properties
IUPAC Name |
3-[4-(prop-2-enoylamino)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(17)15-11-6-4-10(5-7-11)9(2)8-12(14)16/h3-7,9H,1,8H2,2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGVXEDRPLGWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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